molecular formula C10H13BrFN B13037042 1-(5-Bromo-2-fluorophenyl)butan-1-amine

1-(5-Bromo-2-fluorophenyl)butan-1-amine

Katalognummer: B13037042
Molekulargewicht: 246.12 g/mol
InChI-Schlüssel: RHCWFJIWXDBMTP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(5-Bromo-2-fluorophenyl)butan-1-amine is an organic compound with the molecular formula C10H13BrFN and a molecular weight of 246.12 g/mol . This compound is characterized by the presence of a bromine atom at the 5th position and a fluorine atom at the 2nd position on the phenyl ring, along with a butan-1-amine chain. It is used in various scientific research applications, particularly in the fields of chemistry and pharmaceuticals .

Vorbereitungsmethoden

The synthesis of 1-(5-Bromo-2-fluorophenyl)butan-1-amine typically involves multi-step organic reactions. One common synthetic route includes the bromination and fluorination of a phenyl ring, followed by the attachment of a butan-1-amine chain. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .

In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with regulatory standards .

Analyse Chemischer Reaktionen

1-(5-Bromo-2-fluorophenyl)butan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols .

Wissenschaftliche Forschungsanwendungen

1-(5-Bromo-2-fluorophenyl)butan-1-amine is utilized in various scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in the study of reaction mechanisms and kinetics.

    Biology: The compound is employed in biochemical assays and studies involving enzyme interactions and protein binding.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor for the development of pharmaceutical drugs.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 1-(5-Bromo-2-fluorophenyl)butan-1-amine involves its interaction with molecular targets such as enzymes, receptors, and proteins. The bromine and fluorine atoms on the phenyl ring contribute to its binding affinity and specificity. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various physiological effects .

Vergleich Mit ähnlichen Verbindungen

1-(5-Bromo-2-fluorophenyl)butan-1-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of bromine and fluorine atoms, which confer distinct chemical and biological properties .

Eigenschaften

Molekularformel

C10H13BrFN

Molekulargewicht

246.12 g/mol

IUPAC-Name

1-(5-bromo-2-fluorophenyl)butan-1-amine

InChI

InChI=1S/C10H13BrFN/c1-2-3-10(13)8-6-7(11)4-5-9(8)12/h4-6,10H,2-3,13H2,1H3

InChI-Schlüssel

RHCWFJIWXDBMTP-UHFFFAOYSA-N

Kanonische SMILES

CCCC(C1=C(C=CC(=C1)Br)F)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.